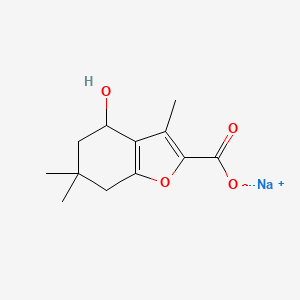![molecular formula C19H25NO3 B5170479 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BPP belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. In
作用机制
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine increases the levels of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling. This increase in serotonin signaling is believed to be responsible for the therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine.
Biochemical and Physiological Effects
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been shown to have several biochemical and physiological effects. One study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to increase the levels of BDNF in the hippocampus, a brain region that is involved in memory and learning. Another study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of corticosterone, a hormone that is involved in the stress response. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the levels of corticosterone in rats.
实验室实验的优点和局限性
One advantage of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its selectivity for inhibiting the reuptake of serotonin. This selectivity allows researchers to study the specific effects of serotonin on various physiological and behavioral processes. One limitation of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its potential side effects, such as nausea, insomnia, and sexual dysfunction. These side effects can affect the behavior and physiology of the animals being studied, which can confound the results of the experiments.
未来方向
There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine. One direction is to investigate the long-term effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the brain and behavior. Another direction is to investigate the potential therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, future research could investigate the potential interactions between 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine and other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Conclusion
In conclusion, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine is a selective serotonin reuptake inhibitor that has been shown to have antidepressant-like and anxiolytic effects in animal models. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, which leads to an increase in serotonin signaling. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, including investigating its long-term effects and potential therapeutic effects on other psychiatric disorders.
合成方法
The synthesis of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine involves several steps. The first step is the protection of 4-hydroxybenzyl alcohol with benzyl chloride to form 4-benzyloxybenzyl chloride. The second step involves the reaction of 4-benzyloxybenzyl chloride with 4-hydroxyphenol to form 3-[4-(benzyloxy)phenoxy]propan-1-ol. The third step involves the conversion of 3-[4-(benzyloxy)phenoxy]propan-1-ol to 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine by reacting it with 2-methoxyethylamine and paraformaldehyde.
科学研究应用
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential therapeutic effects in various scientific research studies. One study investigated the antidepressant-like effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in mice models of depression. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the immobility time in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like effects. Another study investigated the anxiolytic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in rats. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce anxiety-like behaviors in the elevated plus maze test.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-21-15-13-20-12-5-14-22-18-8-10-19(11-9-18)23-16-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXWZZDOPEZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

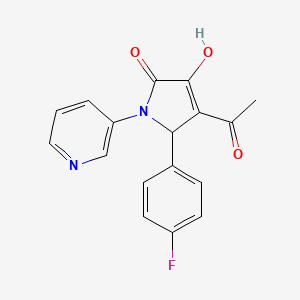
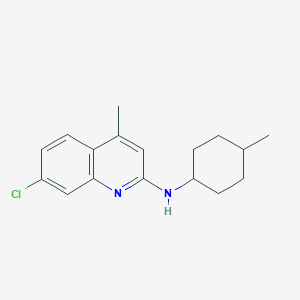
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)
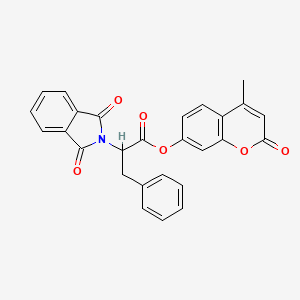
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
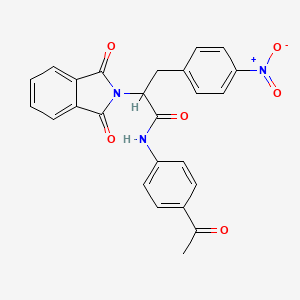
![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)


![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
